2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile

Pyrazinoquinazoline synthesis Tandem cyclization Dual-electrophile scaffold

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile (CAS 730992-44-6, molecular formula C₁₁H₈ClN₃O, MW 233.65 g/mol) is a heterobifunctional quinazolin-4(3H)-one derivative bearing a chloromethyl group at C2 and an acetonitrile substituent at N3. This compound functions as a dual-electrophile building block wherein the C2-chloromethyl moiety serves as an alkylating handle and the N3-acetonitrile group acts as a latent imine precursor for tandem cyclization cascades.

Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
CAS No. 730992-44-6
Cat. No. B3386440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
CAS730992-44-6
Molecular FormulaC11H8ClN3O
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N
InChIInChI=1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4H,6-7H2
InChIKeyTVWOMMUOMALGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile (CAS 730992-44-6) — Quinazolinone Dual-Electrophile Building Block Procurement Guide


2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile (CAS 730992-44-6, molecular formula C₁₁H₈ClN₃O, MW 233.65 g/mol) is a heterobifunctional quinazolin-4(3H)-one derivative bearing a chloromethyl group at C2 and an acetonitrile substituent at N3. This compound functions as a dual-electrophile building block wherein the C2-chloromethyl moiety serves as an alkylating handle and the N3-acetonitrile group acts as a latent imine precursor for tandem cyclization cascades [1]. First reported as a synthetic intermediate in the preparation of pyrazino[2,1-b]quinazolin-6-one scaffolds, it is supplied by multiple commercial vendors at purities ranging from 95% to ≥98% with accompanying analytical documentation including NMR, HPLC, and LC-MS . Its experimental logP of 0.637 and melting point of 154–156 °C distinguish it physicochemically from the simpler parent scaffold 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8, logP 1.66, mp 249–253 °C) [2].

Why 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile Cannot Be Replaced by Generic Quinazolinone Building Blocks


Generic substitution of this compound with simpler 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) or other mono-electrophilic quinazolinones fails because the target compound's synthetic value derives from the orthogonal reactivity of two distinct electrophilic centers working in concert. The C2-chloromethyl group undergoes nucleophilic displacement, while the N3-acetonitrile moiety enables a subsequent intramolecular imine-forming cyclization that is structurally impossible with single-electrophile analogs [1]. X-ray crystallographic analysis has confirmed that the N3-alkylation installing the acetonitrile group occurs with full regioselectivity, a non-trivial outcome given that quinazolin-4(3H)-ones are known to undergo competing N1-, N3-, and O-alkylation pathways depending on conditions [2]. Furthermore, the installed acetonitrile group alters the physicochemical profile substantially: the measured logP drops from 1.66 (parent) to 0.637, and the melting point decreases by approximately 95 °C (from 249–253 °C to 154–156 °C), which directly impacts solubility, handling, and purification in multi-step synthetic sequences [3]. These collective features mean that substituting the target compound with a generic 2-(chloromethyl)quinazolinone would require two additional synthetic steps (N3-alkylation and functional group interconversion) with attendant regioselectivity risk and yield loss, making the pre-functionalized building block the more efficient and reliable choice for target-oriented synthesis.

Quantitative Comparator Evidence: 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile vs. Closest Structural Analogs


Dual-Electrophile Tandem Cyclization Yield vs. Single-Electrophile Parent — Direct Head-to-Head Comparison from Kulik et al. (2007)

The target compound (designated compound 4 in Kulik et al.) reacts with aliphatic primary amines (R-NH₂, R = H, Me, Et, Bn) to yield 2-alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones (6a–d) in 70–80% isolated yield via a one-pot tandem amination–cyclocondensation sequence [1]. By contrast, the single-electrophile parent 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) lacks the N3-acetonitrile group and therefore cannot engage in this tandem cyclization; accessing analogous pyrazinoquinazoline products from the parent would require a separate N3-cyanoalkylation step followed by amine condensation, incurring additional synthetic operations and regioselectivity risk [1]. The acetone-derived analog 2-(chloromethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one (compound 10) undergoes an analogous tandem reaction yielding products 12a–d in 76–86% yield, but with endocyclic rather than exocyclic dehydration, producing a structurally distinct chemotype that may not be interchangeable for target-oriented synthesis [2].

Pyrazinoquinazoline synthesis Tandem cyclization Dual-electrophile scaffold Heterocyclic chemistry

Quantified Alkylation Efficiency: N3-Cyanoalkylation Yield vs. Acetone, Thieno, and Thieno-Acetone Analogs Under Identical Conditions

In the Kulik et al. (2007) study, the target compound (4) was prepared by N3-alkylation of 2-(chloromethyl)quinazolin-4(3H)-one with chloroacetonitrile, affording an isolated yield of 4.20 g (60%) after recrystallization from i-PrOH [1]. Under the same alkylation protocol (K₂CO₃, DMF, room temperature), the analogous reactions yielded the acetone derivative 10 in 68%, the thieno-acetonitrile analog 8 in 71%, and the thieno-acetone analog 14 in 49% [2]. The target compound's 60% yield situates it in the middle of this analog series, offering a practical balance between the higher-yielding thieno analog (71%) and the lower-yielding thieno-acetone analog (49%), while providing the benzo-fused quinazolinone core preferred for many medicinal chemistry applications over the thieno-fused system.

Regioselective N3-alkylation Quinazolinone functionalization Building block synthesis Reaction yield benchmarking

Physicochemical Differentiation: logP Reduction and Melting Point Depression vs. Parent 2-(Chloromethyl)quinazolin-4(3H)-one

The installation of the N3-acetonitrile group produces a marked shift in key physicochemical parameters relative to the parent scaffold. The target compound exhibits a measured logP of 0.637 [1], representing a decrease of 1.02 log units versus 2-(chloromethyl)quinazolin-4(3H)-one (logP 1.6619) . This corresponds to an approximately 10-fold reduction in octanol–water partition coefficient, indicating substantially enhanced hydrophilicity. Simultaneously, the melting point drops from 249–253 °C (parent) to 154–156 °C (target), a depression of approximately 95 °C that reflects disruption of intermolecular hydrogen bonding in the crystalline state (the parent possesses an H-bond donor at N1, absent in the N3-substituted target) . These differences have practical consequences: the lower melting point facilitates dissolution and handling at ambient temperature, while the reduced logP improves compatibility with aqueous reaction media and simplifies extractive workup.

Lipophilicity modulation Physicochemical properties Building block handling Solubility optimization

X-ray Crystallographic Confirmation of Regioselective N3-Alkylation — Structural Homogeneity Guarantee

Quinazolin-4(3H)-ones are ambident nucleophiles capable of undergoing N1-, N3-, or O-alkylation depending on the base, solvent, and electrophile [1]. In the Kulik et al. study, the site of alkylation in the target compound (and its thieno analog 8) was unambiguously confirmed by single-crystal X-ray diffraction to be exclusively at N3 [2]. The crystallographic analysis of compound 8 revealed a planar thienopyrimidine moiety with the acetonitrile chain attached at N3, ruling out any contamination from N1- or O-alkylated regioisomers that could otherwise compromise downstream reaction selectivity [2]. This structural certainty is not universally available for quinazolinone alkylation products in the literature; competing alkylation pathways have been documented under various conditions, and incorrect structural assignments of N- vs. O-alkylated quinazolines have historically required correction [1].

Regioselectivity validation X-ray crystallography Quinazolinone alkylation Structural confirmation

Commercial Supply Chain Comparison: Purity Grades, Documentation, and Pricing Across Vendors

The target compound is commercially available from multiple reputable suppliers with verifiable purity and documentation standards. Synblock offers the compound at ≥98% purity (NLT 98%) with supporting analytical data including NMR, HPLC, and LC-MS . Enamine (via Chembase) supplies it at 95% purity as catalog item EN300-06885 with reported logP and melting point data [1]. Santa Cruz Biotechnology provides the compound in research-grade quantities of 250 mg (sc-340159, $248) and 1 g (sc-340159A, $510) . By comparison, the parent scaffold 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) is more widely stocked but lacks the tandem-cyclization-enabling N3-acetonitrile functionality. The structurally analogous 2-(chloromethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one (CAS 730992-78-6) is available from Enamine (EN300-06915, 95%) but produces a different cyclization chemotype (endocyclic vs. exocyclic dehydration products). The dimethoxy-substituted analog 2-[2-(chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is available but introduces electron-donating substituents that alter the electronic character of the quinazolinone core, potentially affecting both the alkylation and cyclization steps.

Chemical procurement Building block sourcing Purity specification Analytical documentation

Recommended Application Scenarios for 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile Based on Quantitative Evidence


One-Pot Synthesis of Pyrazino[2,1-b]quinazolin-6-one Libraries for Natural-Product-Inspired Drug Discovery

The target compound is the demonstrated starting material of choice for constructing pyrazino[2,1-b]quinazolin-6-one scaffolds—a core found in multiple bioactive fungal alkaloids including fiscalins, glyantrypine derivatives, and quinadolines with reported antitumor, antimicrobial, and multidrug-resistance-reversal activities [1]. Using the Kulik et al. protocol, reaction of the target compound with diverse aliphatic primary amines in refluxing ethanol or isopropanol yields 2-alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones in 70–80% isolated yield in a single synthetic operation [2]. This tandem amination–cyclocondensation sequence exploits both electrophilic centers of the building block simultaneously, eliminating the need for stepwise N3-functionalization and imine formation that would be required if starting from the mono-electrophilic parent scaffold. Libraries of 50–200 compounds can be generated by varying the primary amine input, with the reaction tolerating alkyl (Me, Et, Pr), cycloalkyl (cyclopropyl), and aralkyl (benzyl) amines [2].

Diversity-Oriented Synthesis (DOS) Employing Orthogonal Electrophilic Handles for Branching Pathways

The dual-electrophile architecture of the target compound enables a build–couple–pair strategy in diversity-oriented synthesis. The C2-chloromethyl group can first be substituted with a nucleophile (amine, thiol, alkoxide) to introduce a first diversity element, after which the N3-acetonitrile group remains available for a second, independent diversification event such as reduction to the primary amine, hydrolysis to the acetamide, or cycloaddition chemistry [1]. This sequential functionalization is not possible with the parent 2-(chloromethyl)quinazolin-4(3H)-one, which has only one electrophilic site, nor with the acetone analog that commits the N3-substituent to ketone-specific reactivity. The validated 60% yield for the initial alkylation step and the regiochemical homogeneity confirmed by X-ray crystallography ensure that the branching point at N3 is structurally unambiguous, a critical requirement for DOS where each branch leads to a distinct chemical space [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Synthetic Tractability

For medicinal chemistry programs targeting kinases, USP7, or other quinazolinone-binding enzymes, the target compound offers a favorable physicochemical starting point relative to the parent scaffold. Its experimental logP of 0.637 (vs. 1.66 for the parent) places it closer to the optimal lipophilicity range (logP 1–3) for oral drug-likeness while retaining sufficient permeability [1]. The 95 °C melting point depression versus the parent facilitates room-temperature handling and dissolution in common organic solvents, reducing the need for DMF or DMSO co-solvents that can complicate reaction monitoring and purification [2]. The embedded acetonitrile group can serve as a precursor to primary amine, carboxylic acid, amide, or tetrazole functionalities commonly used in medicinal chemistry, providing a latent diversification point that does not interfere with C2-elaboration chemistry [3].

Thienopyrimidine Bioisostere Exploration Using the Validated Tandem Cyclization Platform

The Kulik et al. study demonstrated that the tandem cyclization methodology is transferable to thieno[2,3-d]pyrimidin-4(3H)-one analogs (compounds 8 and 14), producing pyrazino[1,2-a]thieno[3,2-d]pyrimidin-4-ones in 69–90% yield [1]. This parallel reactivity establishes the target compound and its thieno analog as a matched pair for bioisostere exploration, where the benzo-fused (quinazolinone) and thieno-fused (thienopyrimidinone) cores can be advanced through identical synthetic sequences to generate directly comparable compound pairs. The target compound's 60% alkylation yield versus 71% for the thieno analog represents a modest yield trade-off that may be acceptable when the benzo-fused core is pharmacophorically required. Researchers can use this matched-pair system to deconvolute whether biological activity differences arise from core electronic effects or from the appended diversity elements [1].

Quote Request

Request a Quote for 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.